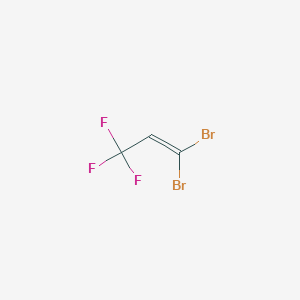
1,1-Dibromo-3,3,3-trifluoro-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromo-3,3,3-trifluoro-1-propene is a halogenated organic compound with the molecular formula C3HBr2F3. It is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and ability to form complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dibromo-3,3,3-trifluoro-1-propene can be synthesized through the bromination of 3,3,3-trifluoropropene. The process involves dissolving 3,3,3-trifluoropropene in concentrated sulfuric acid and gradually adding bromine at room temperature. The reaction mixture is stirred overnight, and additional bromine is added to ensure complete bromination. The resulting product is then separated and distilled to obtain this compound as a yellow oil .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibromo-3,3,3-trifluoro-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-halogen bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Solvents: Polar solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions.
Catalysts: Catalysts such as palladium or platinum may be used to enhance the reaction rates.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Addition Products: The addition of nucleophiles can lead to the formation of new carbon-halogen bonds, resulting in complex molecules.
Applications De Recherche Scientifique
1,1-Dibromo-3,3,3-trifluoro-1-propene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of fluorinated organic compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and materials, such as fluoropolymers.
Mécanisme D'action
The mechanism of action of 1,1-dibromo-3,3,3-trifluoro-1-propene involves its reactivity with nucleophiles. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to form new bonds with nucleophiles, leading to the formation of complex molecules. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoropropene: A similar compound with a trifluoromethyl group but without the bromine atoms.
1,3-Dibromopropane: A compound with two bromine atoms but without the trifluoromethyl group.
1,2-Dibromo-3,3,3-trifluoropropene: A compound with bromine atoms at different positions on the propene chain
Uniqueness
1,1-Dibromo-3,3,3-trifluoro-1-propene is unique due to the presence of both bromine and trifluoromethyl groups. This combination of halogens imparts distinct reactivity and stability to the compound, making it valuable in various chemical syntheses and research applications.
Propriétés
IUPAC Name |
1,1-dibromo-3,3,3-trifluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2F3/c4-2(5)1-3(6,7)8/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFIRXVKBSYHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Br)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Bromo-7-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B12090025.png)


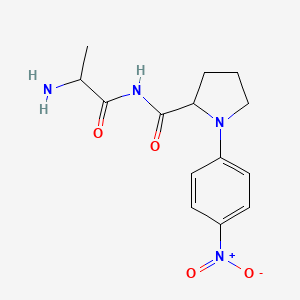
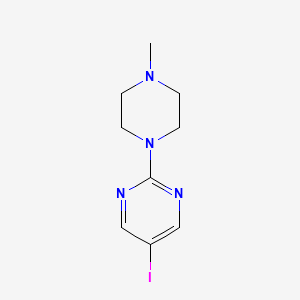
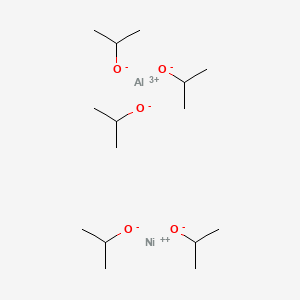
![tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12090063.png)

![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)
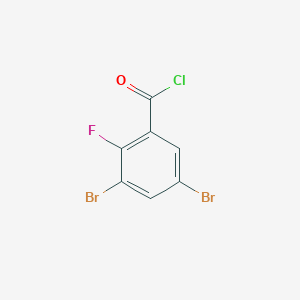


![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)
